

Introduction: The Significance of a Versatile Building Block

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Compound of Interest

Compound Name:	4'-Bromo-2,2,2-trifluoroacetophenone
Cat. No.:	B124021

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4'-Bromo-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that has garnered significant attention in synthetic organic chemistry and medicinal chemistry. Its unique trifluoromethyl and bromo-substituted structure makes it a valuable intermediate and building block for a wide range of more complex molecules. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the bromo-substituent provides a reactive handle for various cross-coupling reactions. This compound is notably used in the synthesis of carbonyl-bridged bithiazole derivatives and as a reagent in the creation of MK-5046, a selective agonist for the Bombesin receptor subtype-3, which has been investigated for obesity treatment.^{[1][2]} A thorough understanding of its physical properties is paramount for its effective use in laboratory synthesis, process development, and quality control. This guide provides a comprehensive overview of these properties, grounded in established experimental data and methodologies.

Core Physicochemical Characteristics

The fundamental physical properties of a compound dictate its behavior in different environments and are crucial for designing synthetic routes, purification strategies, and formulation processes.

Property	Value	Source(s)
Chemical Name	1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one	[3] [4] [5]
Synonyms	4-Bromo- α,α,α -trifluoroacetophenone, p-Bromophenyl trifluoromethyl ketone	
CAS Number	16184-89-7	[3] [4]
Molecular Formula	C ₈ H ₄ BrF ₃ O	[3] [6]
Molecular Weight	253.02 g/mol	[6]
Appearance	White to pale yellow crystals, powder, or fused solid. May also appear as a clear, colorless to pale yellow liquid (as melt).	[3] [5] [6]
Melting Point	26-30 °C (lit.)	[1] [2]
Boiling Point	95 °C at 4 mmHg (lit.); 72 °C at 6 Torr	[1] [2] [6]
Density	1.662 g/mL at 25 °C (lit.)	[2] [6]
Solubility	Slightly soluble in water.	[1] [2] [6] [7]
Flash Point	96 °C (204.8 °F) - closed cup	[6]

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **4'-Bromo-2,2,2-trifluoroacetophenone**, the spectra are consistent with its structure.[3][5]

- ^1H NMR: The proton NMR spectrum in a solvent like CDCl_3 would show signals corresponding to the aromatic protons on the bromophenyl ring. Due to the substitution pattern, these protons would appear as a set of doublets in the aromatic region of the spectrum.
- ^{13}C NMR: The carbon NMR spectrum provides insight into the different carbon environments within the molecule.[8] Key signals would include those for the trifluoromethyl carbon, the carbonyl carbon, and the distinct carbons of the bromophenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to:

- The C=O (carbonyl) stretching of the ketone.
- C-F stretching from the trifluoromethyl group.
- C-Br stretching.
- Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. The mass spectrum of **4'-Bromo-2,2,2-trifluoroacetophenone** shows a molecular ion peak corresponding to its molecular weight.[9] The isotopic pattern of bromine (approximately equal abundance of ^{79}Br and ^{81}Br) would result in a characteristic M and M+2 peak pattern.

Experimental Protocols for Property Determination

The following sections describe standardized, self-validating methodologies for determining key physical properties. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Melting Point Determination via Capillary Method

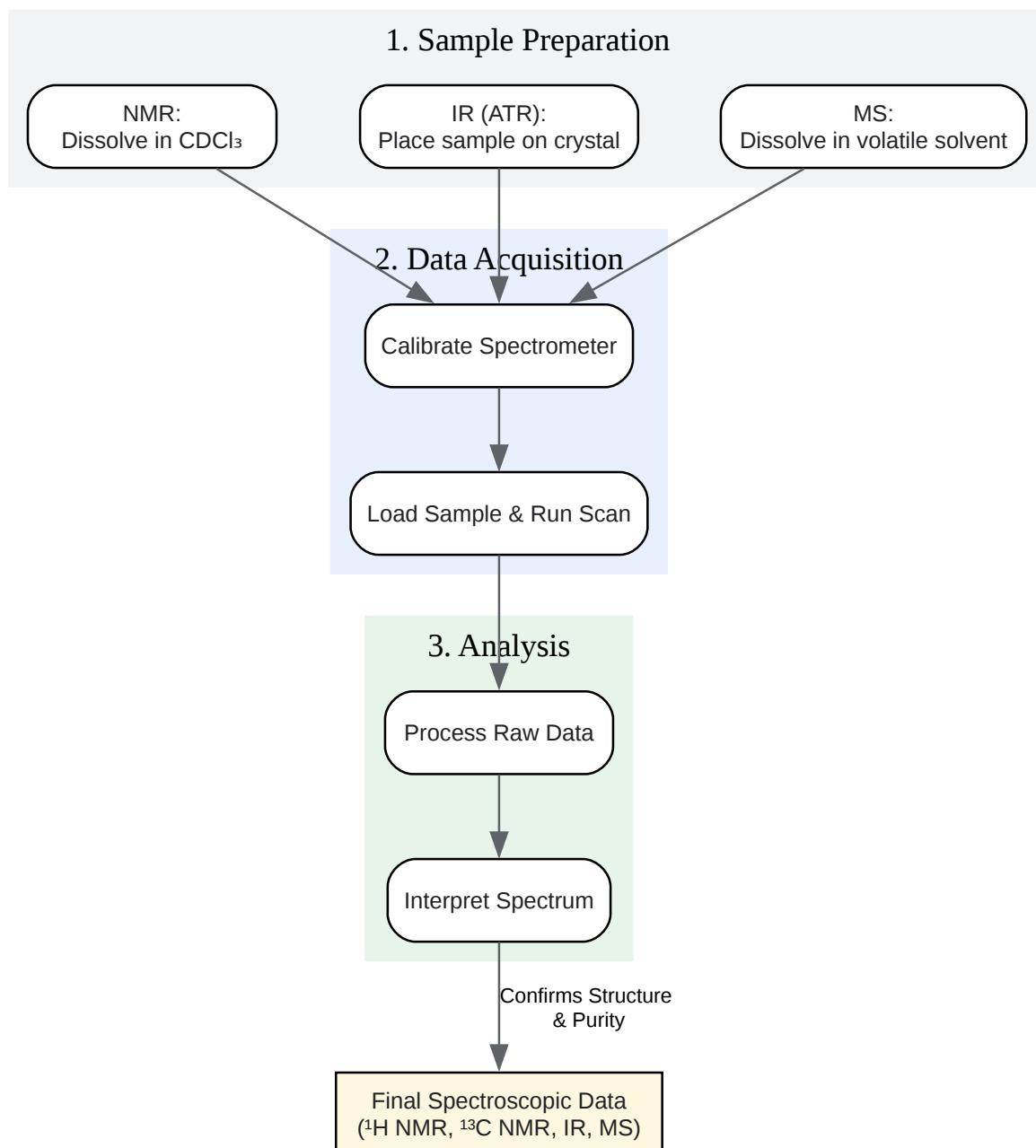
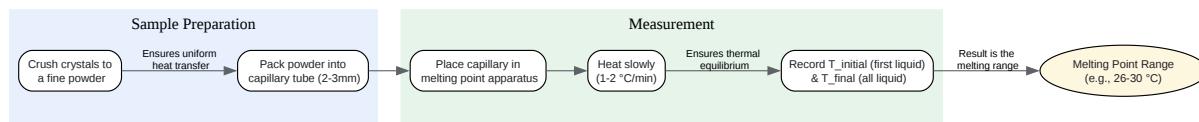
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

- Sample Preparation: A small amount of the crystalline **4'-Bromo-2,2,2-trifluoroacetophenone** is finely crushed into a powder. A capillary tube is tapped into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.
- Instrumentation: The packed capillary tube is placed into a calibrated melting point apparatus.
- Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.

Causality and Trustworthiness:

- Why fine powder? A finely powdered sample ensures uniform heat distribution, leading to a more accurate and sharper melting range.
- Why a slow heating rate? A slow rate allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing an overestimation of the melting point. This is a self-validating step; a rapid heating rate would produce a broad and inaccurate range, signaling a flawed measurement.



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Caption: General Workflow for Spectroscopic Analysis.

Safety, Handling, and Storage

Proper handling of **4'-Bromo-2,2,2-trifluoroacetophenone** is essential for laboratory safety.

- Hazards: The compound is classified as an irritant. [6] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [6][10][11]* Precautions:
 - Use only in a well-ventilated area, such as a chemical fume hood. [10][11] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [11] * Avoid breathing dust, fumes, or vapors. [10][11] * Wash hands thoroughly after handling. [10]* Storage: The compound is noted to be moisture-sensitive. [1][7] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents and moisture. [1][10]

Conclusion

4'-Bromo-2,2,2-trifluoroacetophenone is a crystalline solid at room temperature with a low melting point and well-defined physical and spectroscopic properties. Its slight solubility in water and characteristic spectroscopic signatures are key identifiers for quality control. A comprehensive understanding of these properties, coupled with rigorous adherence to safety protocols, enables researchers and drug development professionals to effectively utilize this versatile chemical intermediate in the synthesis of novel compounds and active pharmaceutical ingredients.

References

- **4'-Bromo-2,2,2-trifluoroacetophenone** - Optional[¹H NMR] - Spectrum. SpectraBase.
[\[Link\]](#)
- **4'-Bromo-2,2,2-trifluoroacetophenone** - Optional[MS (GC)] - Spectrum. SpectraBase.
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- **4'-Bromo-2,2,2-trifluoroacetophenone** - Optional[¹³C NMR] - Spectrum. SpectraBase.
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Sources

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